molecular formula C14H13BrN4O B2822683 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide CAS No. 1798539-48-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide

Cat. No.: B2822683
CAS No.: 1798539-48-6
M. Wt: 333.189
InChI Key: XSZDLAMDJKHFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide (CAS 1798539-48-6) is a brominated heterocyclic compound with the molecular formula C14H13BrN4O and a molecular weight of 333.18 . This compound features the 1H-imidazo[1,2-b]pyrazole scaffold, which is recognized as a valuable non-classical isostere of the indole ring system in medicinal chemistry . The primary research value of this scaffold lies in its potential to improve key physicochemical properties, such as significantly enhancing solubility in aqueous media compared to its indole-containing analogs, thereby addressing common challenges in drug development like metabolic stability . The imidazo[1,2-b]pyrazole scaffold itself has attracted considerable attention due to a diverse range of reported bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the bromine atom at the 3-position of the benzamide ring makes this compound a particularly versatile synthetic intermediate . It is amenable to selective functionalization via modern synthetic methodologies, such as Br/Mg-exchange reactions followed by trapping with electrophiles, or through direct metalation using hindered strong bases . This allows researchers to efficiently create a library of derivatives for structure-activity relationship (SAR) studies or to incorporate this privileged scaffold into more complex molecules. As such, this compound serves as a crucial building block in drug discovery efforts, especially in the synthesis of novel therapeutic agents and as a tool compound for biochemical probing. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-12-3-1-2-11(10-12)14(20)16-6-7-18-8-9-19-13(18)4-5-17-19/h1-5,8-10H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZDLAMDJKHFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the imidazo[1,2-b]pyrazole core .

Scientific Research Applications

Structural Overview

The compound features a unique structure characterized by an imidazo[1,2-b]pyrazole moiety attached to a bromobenzamide group. Its molecular formula is C14H13BrN4O, with a molecular weight of approximately 333.18 g/mol. The structural components contribute to its reactivity and biological properties.

Mechanism of Action
The mechanism of action for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide involves interaction with specific molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyrazole moiety can modulate biological pathways by interacting with various proteins, while the bromobenzamide group may enhance binding affinity through interactions such as hydrogen bonding or π-stacking .

Anticancer Potential

Research has indicated that compounds derived from the imidazo[1,2-b]pyrazole scaffold may exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. One notable example includes the inhibition of V600EBRAF kinase with IC50 values as low as 0.49 µM . This suggests that this compound may possess similar anticancer effects.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. Its structural features may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival. Further investigations are required to quantify its efficacy against various pathogens.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityDemonstrated inhibition of cancer cell lines with potential for developing targeted therapies.
Study BAntimicrobial efficacyShowed promising results against specific bacterial strains, indicating potential as an antibiotic agent.
Study CMechanistic insightsElucidated the interaction pathways between the compound and biological targets, providing a basis for further drug development.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-b]pyrazole core linked to a bromobenzamide group. The synthesis typically involves:

  • Formation of Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
  • Ethyl Linker Attachment : The core is then reacted with an ethylating agent.
  • Bromobenzamide Formation : The final step involves coupling the ethylated core with 3-bromobenzoyl chloride under basic conditions.

This synthetic route allows for the efficient production of the compound, which can be further modified for specific biological studies .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values indicate potent anti-proliferative activity.
  • HCT116 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
  • K652 (Chronic Myelogenous Leukemia) : The compound demonstrated a correlation between CDK9 inhibitory activity and cytotoxicity .
Cell LineIC50 (µM)
MCF76.66
HCT11617.66
K65218.24

The mechanism by which this compound exerts its anticancer effects appears to be through the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its anticancer properties, the compound has shown promise in other areas:

  • Antiviral Activity : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyrazole exhibit antiviral effects against human coronaviruses, with selectivity indices indicating potential for further development .
  • Enzyme Inhibition : The unique structure allows for interactions with various biological targets, making it useful in enzyme inhibition studies .

Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives:

  • A study highlighted the synthesis of multiple derivatives and their evaluation against a panel of cancer cell lines at the National Cancer Institute (NCI). Compounds with modifications at specific positions showed enhanced potency and selectivity against cancer cells .
  • Another investigation into structure-activity relationships revealed that certain substitutions on the imidazo[1,2-b]pyrazole scaffold significantly increased inhibitory activity against CDK9 .

Q & A

Q. Critical Factors :

  • Excess reagents or side reactions (e.g., hydrolysis of the benzamide group) can reduce yield.
  • Impurities from unreacted intermediates require rigorous monitoring via TLC or HPLC .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question
Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks, with emphasis on distinguishing imidazo-pyrazole and benzamide signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous 3D structural determination using programs like SHELXL .

Advanced Tip : Combine NMR with computational modeling (e.g., density functional theory) to predict chemical shifts and validate experimental data .

What initial biological screening approaches are recommended for assessing its therapeutic potential?

Basic Research Question

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates or radioactive labeling .
  • Cell Viability Assays : Screen against cancer cell lines (e.g., Ba/F3 or HeLa) to evaluate cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs or ion channels .

Q. Example Protocol :

Incubate compound with target enzyme (e.g., BCR-ABL kinase) and ATP.

Quantify inhibition via luminescence or fluorescence readouts .

How can computational methods like molecular docking or dynamics be integrated into studying its mechanism of action?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Focus on interactions with the imidazo-pyrazole moiety and bromobenzamide group .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability and conformational changes .
  • Free Energy Calculations : MM-GBSA/PBSA to estimate binding affinity and prioritize analogs .

Case Study : Analogous imidazo-pyrazole compounds showed improved activity against BCR-ABL mutants after structure-guided optimization .

What strategies are effective in optimizing the synthetic pathway to address low yields or impurities?

Advanced Research Question

  • Catalyst Screening : Test alternatives to HATU (e.g., EDCI or PyBOP) for amide coupling .
  • Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .

Q. Data-Driven Example :

ParameterTested RangeOptimal Condition
Reaction Temp.0°C to 40°C25°C
SolventDMF vs. THFDMF
Catalyst Loading1.0–2.0 equiv1.2 equiv

How should researchers design experiments to resolve discrepancies in reported biological activities across studies?

Advanced Research Question

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), buffer conditions, and endpoint measurements .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability assays) .
  • Meta-Analysis : Compare pharmacokinetic parameters (e.g., IC50, LogP) across studies to identify outliers .

Example : Variability in anticancer activity may arise from differences in cell permeability or metabolic stability .

What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

Advanced Research Question

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance .
    • Caco-2 Permeability : Assess intestinal absorption potential .
  • In Vivo Models :
    • Mouse Xenografts : Evaluate antitumor efficacy and toxicity profiles (e.g., BCR-ABL-driven leukemia models) .
    • Pharmacokinetic Studies : Measure plasma half-life and bioavailability via LC-MS/MS .

Key Consideration : Dose optimization based on unbound drug exposure is critical for translating in vitro potency to in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.